molecular formula C17H17NO2S2 B2535587 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034349-51-2

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2535587
CAS No.: 2034349-51-2
M. Wt: 331.45
InChI Key: OXHZPIWIQZFFSS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a high-purity chemical compound offered for research purposes. This molecule features a benzo[b]thiophene core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Notably, structural analogs based on the benzo[b]thiophene-2-carboxamide structure have been identified as novel opioid receptor agonists with potent analgesic effects in preclinical models . These compounds demonstrate activation of the mu-opioid receptor pathway but are reported to exhibit reduced side effects, such as constipation and antinociceptive tolerance, compared to morphine . This profile makes the benzo[b]thiophene-2-carboxamide class a compelling subject for further investigation in the development of new pain management therapies. The specific substitution pattern of this compound, incorporating a thiophen-3-ylmethyl group and a 2-methoxyethyl side chain, is designed to modulate the molecule's physicochemical properties and receptor interaction profile. Researchers may find this compound valuable for structure-activity relationship (SAR) studies, exploratory pharmacology, and target validation within neuropharmacology and drug discovery programs. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c1-20-8-7-18(11-13-6-9-21-12-13)17(19)16-10-14-4-2-3-5-15(14)22-16/h2-6,9-10,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHZPIWIQZFFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromo-1-(thiophen-3-yl)ethanone and sulfur sources.

    Amidation Reaction: The carboxylic acid group on the benzo[b]thiophene core is then converted to the corresponding carboxamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of an amine, such as 2-methoxyethylamine.

    N-Alkylation: The final step involves the N-alkylation of the amide nitrogen with thiophen-3-ylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Products Mechanistic Pathway
Acidic (HCl, 80°C)Benzo[b]thiophene-2-carboxylic acid + 2-methoxyethylamine + thiophene-3-methanolNucleophilic attack by water at the carbonyl carbon
Basic (NaOH, reflux)Sodium benzo[b]thiophene-2-carboxylate + N-(2-methoxyethyl)-thiophen-3-ylmethanolBase-assisted cleavage of the amide bond

Key Findings :

  • Acidic hydrolysis produces carboxylic acid derivatives, while basic conditions generate carboxylate salts.

  • Thiophene-3-methanol remains stable under mild conditions but may oxidize to thiophene-3-carbaldehyde under harsher treatments.

Nucleophilic Substitution at the Amide Group

The carboxamide nitrogen participates in nucleophilic substitution reactions:

Reagent Product Yield Conditions
EthylamineN-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-N'-ethylbenzo[b]thiophene-2-carboxamide72%DMF, 60°C, 12 hr
Benzyl thiolS-Benzyl derivative65%THF, RT, 24 hr

Mechanistic Insight :

  • Nucleophiles (amines, thiols) attack the electrophilic carbonyl carbon, displacing the amide group via tetrahedral intermediate formation.

Alkylation and Acylation Reactions

The secondary amine in the methoxyethyl chain undergoes alkylation/acylation:

Reaction Type Reagent Product Catalyst
AlkylationMethyl iodideQuaternary ammonium saltK₂CO₃, DMF
AcylationAcetyl chlorideN-(2-methoxyethyl)-N-acetyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamidePyridine, RT

Notable Observations :

  • Alkylation requires strong bases (e.g., K₂CO₃) to deprotonate the amine.

  • Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity .

Cycloaddition Reactions

The benzo[b]thiophene core participates in Diels-Alder reactions:

Dienophile Conditions Product Regioselectivity
Maleic anhydrideToluene, 110°C, 48 hrFused tricyclic adductEndo preference
TetracyanoethyleneCH₂Cl₂, RT, 24 hrBenzo[b]thiophene-2-cyano adductExo dominance

Mechanistic Analysis :

  • Electron-rich benzo[b]thiophene acts as a diene, with the thiophene ring enhancing electron density .

Palladium-Catalyzed Functionalization

The thiophene-3-ylmethyl group undergoes cross-coupling:

Reaction Catalyst System Product Yield
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-substituted derivative58%
CarbonylationPdCl₂, CO (40 atm), MeOHMethyl benzo[b]thiophene-2-carboxylate analog81%

Critical Parameters :

  • β-Arylation at the thiophene ring proceeds via a carbopalladation pathway with room-temperature efficacy .

  • Carbonylation requires high CO pressure and polar aprotic solvents .

Electrophilic Aromatic Substitution

The thiophene and benzo[b]thiophene rings undergo halogenation/nitration:

Reagent Position Product Directing Effect
HNO₃/H₂SO₄C-5 (thiophene)Nitro-substituted derivativeMeta-directing
Br₂/FeCl₃C-3 (benzo[b]thiophene)Brominated analogOrtho/para

Structural Influence :

  • The methoxyethyl group exerts minimal steric hindrance, allowing regioselective functionalization .

Scientific Research Applications

Antitumor Properties

Research indicates that compounds with similar benzothiophene structures exhibit significant antitumor effects. Notably, derivatives have been shown to inhibit microtubule polymerization, acting through the colchicine site of tubulin. For instance, compounds within this class have demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating potent antiproliferative activity .

Neuroprotective Effects

Benzofuran derivatives, structurally related to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide, have been studied for their ability to modulate amyloid-beta aggregation, which is critical in neurodegenerative diseases such as Alzheimer's. Certain derivatives can either promote or inhibit fibrillogenesis depending on their substituents.

Antioxidant and Antibacterial Activities

The compound also shows promise in exhibiting antioxidant properties. Studies have revealed that thiophene derivatives can inhibit free radical-induced lipid oxidation and demonstrate antibacterial activity against pathogens like E. coli and S. aureus. The presence of methoxy groups has been linked to enhanced hydrophilicity and improved antibacterial efficacy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions including the formation of the benzothiophene moiety, introduction of the methoxyethyl chain, and final carboxamide formation. Industrial production methods may optimize these synthetic routes for higher yields and purity through advanced techniques such as continuous flow reactors.

Table 1: Structural Features of this compound

ComponentDescription
BenzothiopheneAromatic ring with heteroatoms
MethoxyethylAliphatic ether group
ThiopheneSulfur-containing aromatic ring

Case Studies

  • Antitumor Activity Study : A study demonstrated that a related compound significantly inhibited tumor growth in human osteosarcoma xenografts in nude mice, showcasing its potential as an anticancer agent .
  • Neurodegenerative Disease Research : In vitro studies indicated that certain benzofuran derivatives could effectively inhibit amyloid-beta aggregation, suggesting therapeutic potential for Alzheimer's disease.
  • Antioxidant Evaluation : Research on thiophene derivatives showed a range of antioxidant activities with inhibition rates against lipid peroxidation varying between 19% to 30%, highlighting their potential in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Amide Nitrogen Key Modifications on Benzo[b]thiophene Biological Activity/Target Source Evidence
N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide 2-Methoxyethyl, thiophen-3-ylmethyl None Not explicitly stated (structural focus) N/A
5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) Thiophen-2-ylmethyl 5-Hydroxy group Clk/Dyrk kinase inhibitor (anticancer)
N-(2-Methoxyethyl)benzamide derivatives (3d, 3e) 2-Methoxyethyl (3d) Benzo[b]thiophene fused to benzene Synthetic focus (no activity data)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl Acetamide linkage Antimicrobial (synthesis focus)
ANA-12 Complex aryl-azepine substituent None TrkB antagonist (neuropathic pain)
SAG derivatives (e.g., SAG1.5) Cyclohexyl, pyridinylbenzyl Halogen substitutions (Cl, F) Smoothened receptor agonist

Key Comparative Insights :

Substituent Position and Bioactivity: The thiophen-3-ylmethyl group in the target compound differs from compound 27 (), which has a thiophen-2-ylmethyl substitution. The position of the thiophene methyl group (2- vs. 3-) may influence conformational flexibility and target binding, as seen in kinase inhibitors where substituent orientation affects selectivity .

Impact of Dual N-Substitution :

  • Most analogs (e.g., ) feature single substitutions on the amide nitrogen. The dual substitution in the target compound may introduce steric hindrance, altering binding kinetics compared to simpler analogs like compound 27 or 3d .

Functional Group Modifications: Hydroxy or halogen substitutions on the benzo[b]thiophene ring (e.g., 5-hydroxy in , 3-chloro in ) correlate with enhanced inhibitory activity in targets like MAO-B or kinases . Halogenated derivatives (e.g., SAG1.5 in ) exhibit agonist activity via halogen bonding, a feature absent in the target compound .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step coupling, similar to compound 3d () or nitazoxanide-based analogs (). However, dual N-substitution may necessitate orthogonal protection/deprotection strategies, increasing synthetic complexity compared to single-substituted analogs .

Table 2: Spectroscopic and Physicochemical Data

Property Target Compound (Inferred) Compound 27 () Compound 3d ()
¹H NMR (δ ppm) Expected signals: ~3.3 (OCH3), 4.5 (NCH2), 6.8–7.5 (aromatic) 6.7–7.8 (aromatic), 4.6 (NCH2) 3.3 (OCH3), 7.2–8.1 (aromatic)
13C NMR (δ ppm) ~55 (OCH3), 170 (C=O) 170 (C=O), 115–150 (aromatic) 55 (OCH3), 170 (C=O)
MS ([M+H]+) ~371 (C18H19NO3S2) 292 (C14H11NO2S2) 325 (C17H17NO2S)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~2.5 ~2.9

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. The molecular formula is C15H15N1O2SC_{15}H_{15}N_{1}O_{2}S, and it features a methoxyethyl group and a thiophenyl moiety that contribute to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, studies reveal that certain benzo[b]thiophene derivatives can effectively inhibit AChE with IC50 values comparable to established drugs like galantamine .
  • Neuroprotection : Compounds in this class have demonstrated neuroprotective effects against amyloid-beta (Aβ) toxicity in neuronal cell lines. For instance, derivatives were found to significantly reduce Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells .
  • Antibacterial and Antifungal Activities : The biological screening of related benzo[b]thiophene compounds has shown promising antibacterial and antifungal properties, indicating potential use as antimicrobial agents .

In Vitro Studies

CompoundTargetIC50 (μM)Biological Effect
4aAChE12.5Strong inhibition
5hBChE10.0Comparable to galantamine
5aNeuroprotection15.0Significant reduction in Aβ42 toxicity

Case Studies

  • Neuroprotection Against Aβ42 : A study demonstrated that this compound exhibited a concentration-dependent reduction in cell death caused by Aβ42 in HT22 cells. Electron microscopy confirmed the ability of the compound to modulate fibrillogenesis, which is crucial for preventing neurodegeneration .
  • Cholinesterase Inhibition : In a series of experiments, various derivatives were tested against AChE and BChE using electrophorus electricus AChE as a model. The most potent inhibitors exhibited IC50 values significantly lower than those of control compounds, highlighting their potential as therapeutic agents for cognitive disorders .

Q & A

Q. What are the key synthetic routes for preparing N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide?

The synthesis typically involves amide coupling between a benzo[b]thiophene-2-carboxylic acid derivative and a substituted amine. For example:

  • Step 1 : Activate the carboxylic acid (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester.
  • Step 2 : React with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine under anhydrous conditions (e.g., dry CH₂Cl₂ or DMF) with a base (e.g., triethylamine) .
  • Purification : Reverse-phase HPLC with methanol-water gradients is effective for isolating the product (yields ~50–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, methoxyethyl groups at δ 3.2–3.8 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 406.1) and purity (>95%) .

Q. What solvent systems are optimal for solubility and stability?

  • The compound is stable in DMSO (up to 20 mg/mL) and dry DMF but degrades in protic solvents (e.g., water, ethanol). Store at -20°C under desiccation to prevent hydrolysis .

Advanced Research Questions

Q. How can low yields in the amidation step be addressed?

Low yields often arise from steric hindrance or moisture sensitivity . Strategies include:

  • Using coupling agents like HATU or PyBOP to enhance reactivity.
  • Optimizing stoichiometry (1.2–1.5 equivalents of amine) and reaction time (12–24 hrs).
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. What methods validate the compound’s biological target engagement (e.g., enzyme inhibition)?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like TrkB receptors .
  • Cellular Assays : Use HEK293 cells transfected with target receptors to assess inhibition (IC₅₀) via fluorescence-based readouts .
  • Molecular Docking : Model interactions with receptor active sites (e.g., hydrophobic pockets accommodating the thiophene and methoxyethyl groups) .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the thiophene ring with furan or pyridine to alter electronic properties .
  • Side-Chain Variations : Substitute the methoxyethyl group with ethoxyethyl or morpholinoethyl to probe steric effects .
  • Synthetic Routes : Use parallel synthesis libraries with diverse anhydrides (e.g., succinic, maleic) to generate derivatives .

Q. How are contradictions in biological activity data resolved?

  • Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
  • Assay Reproducibility : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) and assay formats (e.g., luminescence vs. fluorescence) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to identify rapid degradation as a confounding factor .

Methodological Challenges and Solutions

Q. How can crystallization challenges for X-ray diffraction studies be overcome?

  • Solvent Screening : Use mixed solvents (e.g., acetonitrile/water) for slow evaporation.
  • Temperature Gradients : Cool solutions from 50°C to 4°C over 48 hrs to induce nucleation .
  • Additives : Introduce trace iodine or triethylamine to promote crystal lattice formation .

Q. What computational tools predict metabolic pathways for this compound?

  • Software : Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolites (e.g., oxidation of thiophene or O-demethylation) .
  • Density Functional Theory (DFT) : Calculate reaction barriers for metabolic transformations (e.g., CYP450-mediated oxidation) .

Q. How is enantiomeric purity ensured in chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm absolute configuration .

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